molecular formula C21H18O7 B1238981 Mitorubrin CAS No. 3403-71-2

Mitorubrin

Cat. No.: B1238981
CAS No.: 3403-71-2
M. Wt: 382.4 g/mol
InChI Key: ZLULUXWJVBHEMS-KTBYTZPXSA-N
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Description

Mitorubrin is a naturally occurring azaphilone compound, primarily isolated from fungi of the genus Hypoxylon . Azaphilones are known for their vibrant pigmentation and diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The total synthesis of mitorubrin involves several key steps, including copper-mediated transformations. One notable method involves the use of a copper (III)-sparteine complex to append the second ring and complete the core structure . This reaction is followed by a copper (I)-catalyzed cycloisomerization, achieving a 58% yield over the pair of steps .

Industrial Production Methods: Industrial production of this compound typically involves the cultivation of Hypoxylon species under controlled conditions. The compound is then extracted using high-performance liquid chromatography (HPLC) coupled with diode array and electrospray mass spectrometric detection (HPLC-DAD/MS) . This method ensures the purity and consistency of the compound for various applications.

Chemical Reactions Analysis

Types of Reactions: Mitorubrin undergoes several types of chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of functional groups such as oxo groups and hydroxyl groups .

Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reactions are typically carried out under mild conditions to preserve the integrity of the compound .

Major Products Formed: The major products formed from these reactions include hydroxylated derivatives of this compound, such as (+)-6″-hydroxymitorubrinol acetate and (+)-6″-hydroxymitorubrinol

Properties

CAS No.

3403-71-2

Molecular Formula

C21H18O7

Molecular Weight

382.4 g/mol

IUPAC Name

[(7R)-7-methyl-6,8-dioxo-3-[(E)-prop-1-enyl]isochromen-7-yl] 2,4-dihydroxy-6-methylbenzoate

InChI

InChI=1S/C21H18O7/c1-4-5-14-7-12-8-17(24)21(3,19(25)15(12)10-27-14)28-20(26)18-11(2)6-13(22)9-16(18)23/h4-10,22-23H,1-3H3/b5-4+/t21-/m1/s1

InChI Key

ZLULUXWJVBHEMS-KTBYTZPXSA-N

SMILES

CC=CC1=CC2=CC(=O)C(C(=O)C2=CO1)(C)OC(=O)C3=C(C=C(C=C3C)O)O

Isomeric SMILES

C/C=C/C1=CC2=CC(=O)[C@@](C(=O)C2=CO1)(C)OC(=O)C3=C(C=C(C=C3C)O)O

Canonical SMILES

CC=CC1=CC2=CC(=O)C(C(=O)C2=CO1)(C)OC(=O)C3=C(C=C(C=C3C)O)O

Synonyms

mitorubrin

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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